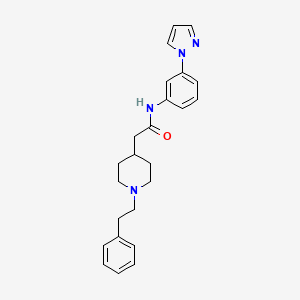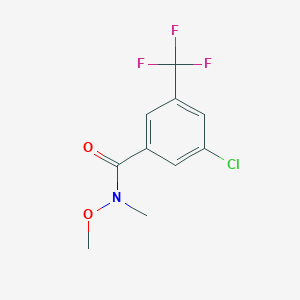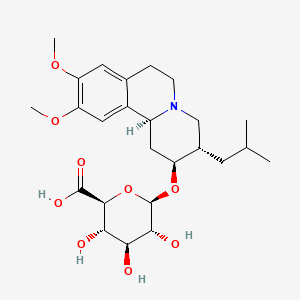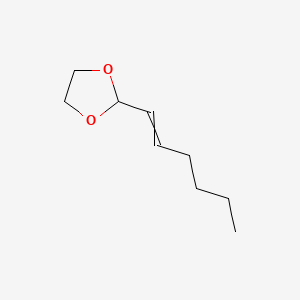![molecular formula C8H10Cl2N2O2 B13839644 1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime](/img/structure/B13839644.png)
1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime is a versatile chemical compound with a wide range of applications in scientific research. This compound is known for its unique chemical structure, which includes a chloromethoxy group, a formyl group, and a pyridinium chloride oxime moiety. It is used in various fields, including chemistry, biology, medicine, and industry, due to its reactivity and potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime typically involves the reaction of dimethoxymethane with acetyl chloride in the presence of a Lewis acid catalyst such as zinc bromide. This reaction produces chloromethyl methyl ether, which is then used in subsequent steps to form the desired compound . The reaction conditions include maintaining a temperature of 40-45°C and using toluene as a solvent.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of high-boiling acyl chlorides and dimethoxymethane ensures the purity of the final product. The process involves careful control of reaction conditions to minimize the formation of by-products and ensure high yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chloromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include various oxime derivatives, amines, and substituted pyridinium compounds. These products have significant applications in medicinal chemistry and organic synthesis .
Applications De Recherche Scientifique
1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and as a reagent in organic transformations.
Medicine: Explored for its therapeutic properties, particularly in the development of drugs targeting neurological conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime involves its interaction with molecular targets such as acetylcholinesterase. The compound reactivates acetylcholinesterase by cleaving the bond between the enzyme and organophosphate inhibitors, thereby restoring its activity. This reactivation process is crucial in counteracting the toxic effects of organophosphate poisoning .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxime-based cholinesterase reactivators such as:
Pralidoxime: Known for its use in treating organophosphate poisoning.
Obidoxime: Another potent cholinesterase reactivator with a broader spectrum of activity.
HI-6: A newer oxime with enhanced efficacy against certain nerve agents
Uniqueness
1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime stands out due to its unique combination of functional groups, which confer specific reactivity and therapeutic potential. Its ability to undergo various chemical reactions and its effectiveness as a cholinesterase reactivator make it a valuable compound in both research and practical applications .
Propriétés
Formule moléculaire |
C8H10Cl2N2O2 |
|---|---|
Poids moléculaire |
237.08 g/mol |
Nom IUPAC |
N-[[1-(chloromethoxymethyl)pyridin-1-ium-2-yl]methylidene]hydroxylamine;chloride |
InChI |
InChI=1S/C8H9ClN2O2.ClH/c9-6-13-7-11-4-2-1-3-8(11)5-10-12;/h1-5H,6-7H2;1H |
Clé InChI |
DZKHTMVXEHCDMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=[N+](C(=C1)C=NO)COCCl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13839575.png)
![4-Hydroxy-3-[4-hydroxy-3-(trideuteriomethoxy)phenoxy]-1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]-1,3,3a,6a-tetrahydrocyclopenta[c]furan-6-one](/img/structure/B13839581.png)
![[6-[3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B13839587.png)
![methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate](/img/structure/B13839597.png)



![(2S)-2-amino-3-[[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-octadec-1-enoxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13839609.png)
![[3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one](/img/structure/B13839616.png)

![8-(5-Bromo-6-quinoxalinyl)-2,3,5,6,7,8-hexahydro-5-oxoimidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B13839628.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13839629.png)

